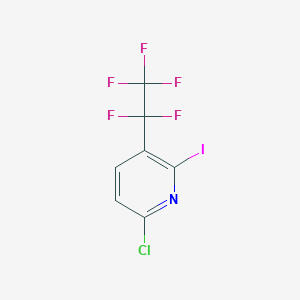

6-Chloro-2-iodo-3-pentafluoroethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

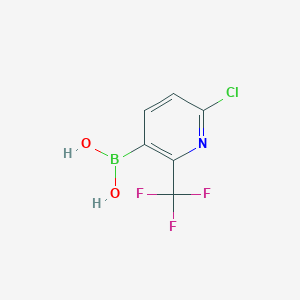

The molecular structure of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to a pyridine ring. The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine are not detailed in the retrieved sources, trifluoromethylpyridines, a related group of compounds, have been used extensively in the agrochemical and pharmaceutical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 357.44 g/mol. Further physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Chemical and Structural Characterization

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine serves as a foundational compound in various scientific research domains, primarily focusing on chemical and structural characterization. It is closely related to other chloro-, bromo-, and iodo-(trifluoromethyl)pyridines, which have been extensively studied for their reactivity and potential applications in developing novel chemical entities. One study characterized 2-Chloro-6-(trifluoromethyl)pyridine through spectroscopic methods such as FT-IR, NMR, and DFT calculations to understand its structural parameters, vibrational frequencies, and electronic properties, potentially reflecting the analytical methodologies applicable to similar compounds like 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine (Evecen et al., 2017).

Synthetic Applications and Functionalization

The compound also plays a critical role in synthetic chemistry, where its functionalization can lead to diverse organic syntheses. For instance, efforts to develop regioexhaustive functionalization strategies for chloro-, bromo-, and iodo-(trifluoromethyl)pyridines demonstrate the compound's versatility in creating novel carboxylic acids and intermediates for further chemical transformations. Such approaches underscore the synthetic utility of halogenated pyridines in constructing complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Cottet et al., 2004).

Photocatalytic Activities

Additionally, the compound's derivatives have been explored for their photocatalytic activities, particularly in the context of sustainable chemical processes. Complexes involving similar pyridine structures have been synthesized and evaluated for their ability to catalyze water reduction, highlighting the potential of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine derivatives in renewable energy and environmental remediation applications. Such research paves the way for the development of efficient and environmentally friendly catalytic systems based on pyridine derivatives (Bachmann et al., 2013).

Eigenschaften

IUPAC Name |

6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNBQBOIXDNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)](/img/structure/B6351307.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)

![cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B6351355.png)